![molecular formula C5H12N2O2 B076861 2-Amino-3-(methylamino)butanoic acid CAS No. 13318-97-3](/img/structure/B76861.png)
2-Amino-3-(methylamino)butanoic acid
Overview
Description
“2-Amino-3-(methylamino)butanoic acid” is also known as L-Valine . It is an alpha-amino acid that is used in the biosynthesis of proteins . It contains an amino group, a carboxyl group, and a side chain, all attached to the alpha carbon .
Synthesis Analysis
Alpha-amino acids, including “2-Amino-3-(methylamino)butanoic acid”, can be synthesized in the laboratory using various methods . One of the oldest methods of alpha-amino acid synthesis begins with alpha bromination of a carboxylic acid by treatment with Br2 and PBr3 . Another method involves the Ullmann type aryl amination reaction with aryl halides .Molecular Structure Analysis
The molecular formula of “2-Amino-3-(methylamino)butanoic acid” is C5H11NO2 . The molecular weight is 117.1463 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1 .Scientific Research Applications
Bioavailability in Primates : Duncan et al. (1992) studied 2-Amino-3-(methylamino)propanoic acid (BMAA), closely related to 2-Amino-3-(methylamino)butanoic acid, focusing on its oral bioavailability in cynomolgous monkeys. They found that 80% of orally administered BMAA was absorbed into the systemic circulation, indicating high oral bioavailability. This research helps in understanding the potential impact of BMAA ingestion in primates, particularly in relation to neurodegenerative diseases like ALS-PD (Duncan et al., 1992).
Peptide Synthesis : Seebach et al. (1994) incorporated 2-amino-2-methyl-3-(methylamino)propionic acid and its derivatives into tri-, penta-, and heptapeptides. They observed partial epimerization in the process, providing insights into peptide synthesis using this compound (Seebach et al., 1994).
Synthesis and Resolution : Hu and Ziffer (1990) described the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid, another closely related compound. They successfully synthesized and resolved its enantiomers, contributing to the understanding of the synthesis of neurotoxins (Hu & Ziffer, 1990).
Blood-Brain Barrier Permeability : Duncan et al. (1991) investigated BMAA pharmacokinetics and its permeability across the blood-brain barrier in rats. They found limited brain uptake due to low blood-brain barrier permeability. This study is significant for understanding the neurotoxic potential of BMAA (Duncan et al., 1991).
Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid, closely related to 2-Amino-3-(methylamino)butanoic acid, and found that some compounds exhibited significant antimicrobial activity against certain bacteria and fungi (Mickevičienė et al., 2015).
Metabolic Engineering for Biofuels : Cann and Liao (2009) discussed the synthesis of pentanol isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol from amino acid substrates through metabolic engineering. This research is relevant for the development of biofuels (Cann & Liao, 2009).
Inhibition of Brain Phenylalanine Transport : Vogel et al. (2013) explored 2-(methylamino)alkanoic acid analogs for their ability to restrict brain phenylalanine transport, potentially useful in treating phenylketonuria (PKU) (Vogel et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, L(+)-2-Aminobutyric acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-amino-3-(methylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3(7-2)4(6)5(8)9/h3-4,7H,6H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJNCCWMJINORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927993 | |
Record name | 2-Amino-3-(methylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(methylamino)butanoic acid | |
CAS RN |
13318-97-3 | |
Record name | 2-Amino-3-N-methylaminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013318973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-(methylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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